Artesunate-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Artesunate-d4 is a derivative of artemisinin, which is typically administered orally or intravenously in the treatment of severe malaria . It has a short half-life in the body, allowing for rapid and effective treatment of the disease .

Synthesis Analysis

Artesunate is synthesized from artemisinin in a two-step reaction involving reduction and esterification using diisobutylaluminum hydride (DIBAL) and succinic anhydride . This process includes an NaBH4-induced reduction, followed by an esterification with succinic anhydride under basic conditions .

Molecular Structure Analysis

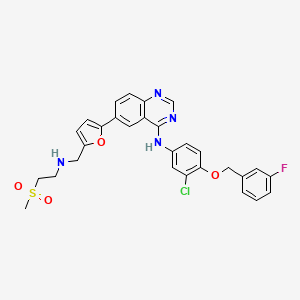

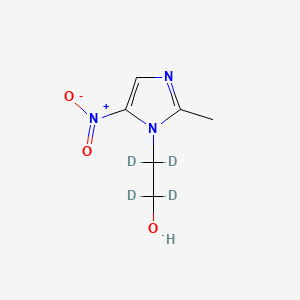

Artesunate-d4 has a molecular formula of C19H22D4O8 and a molecular weight of 398.50 g/mol . It is rapidly hydrolyzed to dihydroartemisinin, the most active schizonticidal metabolite .

Chemical Reactions Analysis

Artesunate remains relatively stable during storage up to 40°C ± 0.5°C and 75% relative humidity for 3 months, wherein it undergoes approximately 9% decomposition . At higher temperatures, substantially greater decomposition supervenes, with the formation of dihydroartemisinin (DHA) and other products .

Physical And Chemical Properties Analysis

Artesunate has an advantage of a hydrophilic group over other artemisinins which makes it a more potent drug . It remains relatively stable during storage up to 40°C ± 0.5°C and 75% relative humidity for 3 months .

科学的研究の応用

Organ and Tissue Protection

Artesunate (AS) has been found to exert protective effects on various organ functions, including the heart, liver, brain, lungs, kidneys, gastrointestinal tract, bones, and others . Its protective mechanisms primarily entail the inhibition of inflammatory factors and affect anti-fibrotic, anti-aging, immune-enhancing, modulation of stem cells, apoptosis, metabolic homeostasis, and autophagy properties .

Antioxidant Properties

AS is attracting a high level of interest because of its obvious antioxidant activities, including the activation of Nrf2 and HO-1 signaling pathways, inhibiting the release of reactive oxygen species, and interfering with the expression of genes and proteins associated with oxidative stress .

Treatment of Severe and Complicated Malaria

Artesunate is a semisynthetic derivative of artemisinin whose water solubility facilitates absorption and provides an advantage over other artemisinins because it can be formulated as oral, rectal, intramuscular, and intravenous preparations . Injectable AS results in a more rapid systemic availability of AS compared with intramuscular AM . This pharmacokinetic advantage may provide a clinical advantage in the treatments of severe and complicated malaria .

Anti-Inflammatory Effects

Artesunate has been shown to inhibit the production of inflammatory factors, which can help protect various organs and tissues from damage .

Anti-Fibrotic Effects

Artesunate has anti-fibrotic properties, which means it can help prevent or reduce the formation of fibrous connective tissue, potentially aiding in the treatment of conditions like liver cirrhosis or pulmonary fibrosis .

Anti-Aging Effects

Research suggests that Artesunate may have anti-aging effects, potentially helping to slow down the aging process of various organs and tissues .

作用機序

Target of Action

Artesunate-d4 primarily targets proteins such as CASP3, EGFR, MAPK1, and STAT3 . These proteins play crucial roles in cell signaling and regulation, and their interaction with Artesunate-d4 can influence disease management.

Mode of Action

Artesunate-d4 is metabolized to its active form, dihydroartemisinin (DHA). The endoperoxide bridge of DHA reacts with heme, generating free radicals which inhibit protein and nucleic acid synthesis of the Plasmodium parasites during all erythrocytic stages . These free radicals can also lead to alkylation of parasitic proteins .

Biochemical Pathways

Artesunate-d4 affects various biochemical pathways. It has been found to be involved in pathways related to cell cycle progression, DNA metabolism, and apoptosis . It also influences the MAPK signaling pathway , and regulates oxidative stress through the activation of Nrf2 and HO-1 signaling pathways .

Pharmacokinetics

Artesunate-d4 exhibits high bioavailability when administered intravenously, intramuscularly, or orally . It is associated with high initial concentrations which subsequently decline rapidly, with a typical half-life of less than 15 minutes . Its active metabolite, DHA, peaks within 25 minutes post-dose, and is eliminated with a half-life of 30-60 minutes .

Result of Action

Artesunate-d4 has been found to have various molecular and cellular effects. It can induce DNA damage, reduce cell proliferation, and inhibit clonogenicity via G1-S cell cycle arrest and/or apoptosis . It also exhibits antioxidant activities, including the activation of Nrf2 and HO-1 signaling pathways, inhibiting the release of reactive oxygen species, and interfering with the expression of genes and proteins associated with oxidative stress .

Action Environment

The efficacy and stability of Artesunate-d4 can be influenced by various environmental factors. For instance, the speed of diagnosis and the rapidity with which effective treatment is given can influence the outcome when Artesunate-d4 is used for treating severe malaria

Safety and Hazards

特性

IUPAC Name |

2,2,3,3-tetradeuterio-4-oxo-4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18-,19-/m1/s1/i6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHJKUPKCHIPAT-SIUCRFQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)O[C@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1316753-15-7 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1316753-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。